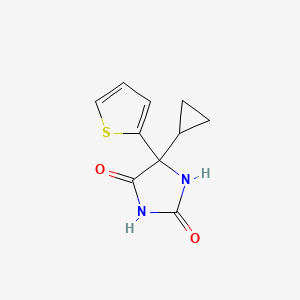

5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-cyclopropyl-5-thiophen-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-8-10(6-3-4-6,12-9(14)11-8)7-2-1-5-15-7/h1-2,5-6H,3-4H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPPZSKGEUNDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(C(=O)NC(=O)N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229229 | |

| Record name | 5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-53-0 | |

| Record name | 5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90915-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, and affecting the activity of other biomolecules. For instance, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in metabolic pathways and gene expression. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These effects can include changes in gene expression and cellular metabolism that persist even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating metabolic pathways or gene expression. At higher doses, it can exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways. For example, it may inhibit or activate enzymes involved in the metabolism of other compounds, affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence its localization and accumulation, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Biological Activity

5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical interactions, cellular effects, and research findings related to its biological activity.

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 222.27 g/mol

- CAS Number : 90915-53-0

- Purity : Typically ≥95% .

The precise mechanism of action for this compound remains largely unexplored. However, it is suggested that this compound may interact with various enzymes and proteins, influencing biochemical pathways critical for cellular function. The interactions can lead to either inhibition or activation of specific enzymes, thereby affecting metabolic processes and cellular signaling pathways .

Biochemical Interactions

Research indicates that this compound plays a significant role in biochemical reactions by:

- Binding to Enzymes : It may bind to active sites on enzymes, altering their conformation and activity.

- Modulating Protein Function : The compound can affect protein interactions and stability, potentially leading to changes in gene expression and cellular metabolism .

Cellular Effects

The compound has shown potential effects on cell lines in laboratory studies. For example:

- Cytotoxicity : In studies involving human lung carcinoma cells (NCI-H292), derivatives of thiazolidine compounds similar to this compound exhibited selective cytotoxic effects. The most potent derivative demonstrated an IC50 value of 1.26 μg/mL after 72 hours .

Table: Summary of Cytotoxic Effects on Cell Lines

| Compound | Cell Line | IC50 (μg/mL) | Observed Effects |

|---|---|---|---|

| 5 | NCI-H292 | 1.26 | Induced apoptosis, DNA fragmentation |

| Other | PBMC | >50 | No significant cytotoxicity observed |

Research Findings

Several studies have been conducted to explore the biological activities associated with compounds structurally related to this compound:

- Antioxidant Activity : Related compounds have shown moderate to high antioxidant activity in various assays .

- Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties against gram-positive bacteria, indicating potential therapeutic applications .

- Inhibitory Effects on Enzymes : Certain thiazolidine derivatives were identified as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is relevant for diabetes and obesity treatment .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of imidazolidine-2,4-dione, including 5-cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione, exhibit diverse pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. Its structural components may interact with specific molecular targets involved in cancer cell proliferation and survival.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases.

- Antimicrobial Properties : Research has indicated that imidazolidine derivatives can possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.

- Neurological Applications : Some studies suggest that compounds with similar structures may interact with neurotransmitter systems, indicating potential use in treating neuropsychiatric disorders.

Table 1: Summary of Biological Studies on this compound

Potential Therapeutic Uses

Given its diverse biological activities, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs : For the treatment of chronic inflammatory conditions.

- Antimicrobial Agents : In the development of new antibiotics targeting resistant strains.

- Neurological Disorders : As a candidate for drug development aimed at treating conditions like depression or anxiety.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazolidine-2,4-dione Derivatives

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. Alkyl Groups : Cyclopropyl substituents (e.g., in the target compound) confer enhanced metabolic stability due to their strained ring structure, which resists oxidative degradation compared to linear alkyl chains (e.g., ethyl or isopropyl) .

- Thiophene vs. Phenyl/Aryl Groups : The thiophen-2-yl group offers moderate lipophilicity and aromaticity, while methoxyphenyl derivatives (e.g., CAS 188920-93-6) prioritize solubility via polar substituents .

- Sulfonyl and Heterocyclic Additions : Patent-derived analogs (EP 1831 199 B1) incorporate sulfonyl and pyrimidine groups, improving water solubility and target engagement for therapeutic applications .

Stereochemical Considerations

The (5S)-configuration in compounds like (5S)-3-cyclopropyl-5-isopropyl-imidazolidine-2,4-dione () highlights the role of chirality in biological activity. While the target compound’s stereochemistry is unspecified, enantiomeric purity could significantly influence binding affinity and pharmacokinetics in related structures .

Pharmacological Potential

- The thiophene-containing target compound may exhibit CNS activity due to its balanced lipophilicity (logP ~2.5 estimated) and ability to cross the blood-brain barrier.

- Sulfonyl-containing analogs (e.g., EP Patent compounds) demonstrate tailored specificity for enzymes like kinases, suggesting broader therapeutic utility .

Preparation Methods

Preparation Methods of 5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

General Synthetic Strategy

The synthesis of imidazolidine-2,4-diones generally involves the cyclization of amino acid derivatives or the reaction of substituted glycine derivatives with isocyanates or related reagents to form the imidazolidine ring. For 5-substituted derivatives, the substituents at the 5-position are introduced via the starting amino acid or aldehyde precursors.

Synthesis via C-Substituted Glycine Derivatives

A well-documented method involves the preparation of C-substituted arylglycines, which are then converted into the imidazolidine-2,4-dione ring system through reaction with phenyl isocyanate or phenyl isothiocyanate, followed by acid hydrolysis. This method was exemplified in the synthesis of various imidazolidine-2,4-dione derivatives with different aromatic substituents, including phenyl and alkyl groups, achieving yields of 70–74%.

Stepwise Procedure:

Preparation of C-Substituted Arylglycines:

- Aromatic aldehyde (e.g., thiophen-2-carbaldehyde for thiophen-2-yl substituent) is reacted with potassium cyanide and ammonium chloride under reflux in aqueous methanol to yield the corresponding arylglycine.

- The reaction mixture is extracted, acidified, and refluxed to precipitate the arylglycine as white crystals.

- Purification is done by recrystallization from ethanol/water mixtures.

Cyclization to Imidazolidine-2,4-dione:

- The arylglycine is reacted with phenyl isocyanate under controlled conditions to form the imidazolidine ring.

- Acid hydrolysis is performed to complete the formation of the imidazolidine-2,4-dione core.

- The product is isolated and purified by crystallization.

Data Tables Summarizing Preparation Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| C-Arylglycine synthesis | Aromatic aldehyde + KCN + NH4Cl in MeOH/H2O, reflux 8 h | 70–74 | Recrystallization from EtOH/H2O |

| Cyclization to imidazolidine-2,4-dione | Arylglycine + phenyl isocyanate, acid hydrolysis | 70–74 | Purification by crystallization |

| Alternative MCR method | Amine + aldehyde + active methylene compound, solvent reflux | Variable | Allows diverse substituents |

| Knoevenagel condensation (for related compounds) | Thiazolidine-2,4-dione + aldehyde, piperidine catalyst, ethanol | Moderate | Adaptable to imidazolidine synthesis |

Q & A

Q. What synthetic methodologies are optimal for preparing 5-cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of substituted imidazolidine-2,4-diones typically involves condensation reactions between glyoxals and ureas, with chiral acid catalysts enabling enantioselective pathways . For cyclopropyl-substituted derivatives, alkylation or cyclopropanation steps are critical. For example, demonstrates the use of 2-bromo-1-(thiophen-2-yl)ethan-1-one as a key intermediate for introducing the thiophene moiety. Optimization parameters include:

- Temperature : 60–80°C for cyclopropanation to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Triethylamine (Et₃N) or phase-transfer catalysts improve yields .

Post-synthesis, recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropyl (δ ~0.5–2.0 ppm) and thiophene (δ ~6.5–7.5 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H of cyclopropane/thiophene) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) distinguishes isotopic patterns for Cl/Br-containing byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in targeting enzymes like ATAD2?

Methodological Answer: highlights 5-cyclopropyl-5-methylimidazolidine-2,4-dione derivatives as ATAD2 inhibitors. Key steps:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATAD2’s bromodomain (e.g., hydrogen bonds with ARG1007/LYS1011) .

- MD Simulations : GROMACS/AMBER trajectories (50 ns) assess stability of the cyclopropyl-thiophene moiety in the binding pocket.

- QSAR : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with inhibitory activity (pIC₅₀) .

Contradictions in SAR data may arise from crystal packing effects or protonation state variability at physiological pH .

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in disordered regions?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) synchrotron X-ray data reduces noise.

- Refinement : SHELXL (via Olex2) applies TWIN/BASF commands for twinned crystals and ISOR restraints for anisotropic displacement .

- Disorder Modeling : Split cyclopropyl/thiophene groups into multiple conformers (PART command) with occupancy refinement .

- Validation : Check R₁/Rfree gaps (<5%) and PLATON/checkCIF alerts for overfitting .

Q. How does the compound’s electronic configuration influence its reactivity in photochemical deracemization?

Methodological Answer:

- TD-DFT Calculations : Gaussian 16 predicts UV-vis spectra (λmax ~280 nm for thiophene π→π* transitions) .

- Photoreactivity : Cyclopropane’s strain energy (~27 kcal/mol) facilitates ring-opening under UV light (254 nm). Monitor enantiomeric excess (ee) via chiral HPLC .

- Mechanistic Probes : Radical trapping (TEMPO) or isotopic labeling (D₂O) identifies intermediates in deracemization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.